N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
Description
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-benzyl-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C25H21N3O3/c29-22(26-16-17-8-2-1-3-9-17)14-15-27-23-18-10-4-5-11-19(18)25(31)28(23)21-13-7-6-12-20(21)24(27)30/h1-13,23H,14-16H2,(H,26,29) |
InChI Key |
JJKVJKDEMICPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Ullmann-Type Coupling
A foundational approach for constructing the isoindoloquinazoline core involves copper-catalyzed tandem reactions. In a method adapted from the synthesis of analogous isoindolo[1,2-b]quinazolin-12(10H)-ones, N-(2-bromobenzyl)-2-iodobenzamide undergoes cyclization with copper cyanide (CuCN) under microwave irradiation. This one-pot procedure leverages Ullmann-type coupling to form the fused isoindole-quinazoline system, achieving yields of 85–90% within 30 minutes at 100°C.
Key Reaction Parameters:
-
Catalyst: CuCN (10 mol%)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 100°C (microwave)
-
Time: 30 minutes
The microwave-assisted method significantly reduces side reactions compared to conventional heating, as localized thermal energy promotes selective bond formation. Post-cyclization, the propanamide side chain is introduced via nucleophilic acyl substitution using benzylamine and 3-bromopropanoyl chloride in tetrahydrofuran (THF) at 0°C.
Imidoylative Cross-Coupling for Quinazoline Functionalization
Copper-Mediated Isocyanide-Alkylation
An alternative route utilizes 2-isocyanobenzoates and amines in a copper-catalyzed imidoylative cross-coupling, as demonstrated in quinazolin-4-one syntheses. For the target compound, 2-isocyanobenzoic acid methyl ester reacts with N-benzyl-3-aminopropanamide in the presence of copper iodide (CuI) to form the quinazoline ring.
Reaction Conditions:
-
Catalyst: CuI (5 mol%)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dichloroethane (DCE)
-
Temperature: 80°C (reflux)
-
Time: 12 hours
This method proceeds via a cascade mechanism: (i) isocyanide insertion into the Cu–N bond, (ii) cyclocondensation to form the quinazoline core, and (iii) subsequent alkylation at the C6 position. Yields for analogous reactions range from 70–75%, with purity dependent on chromatographic separation.
Comparative Analysis of Synthetic Routes
The table below evaluates the two primary methods based on efficiency, scalability, and practicality:
The microwave method excels in speed and yield but faces limitations in large-scale production due to equipment constraints. Conversely, the imidoylative approach offers better functional group compatibility, enabling late-stage diversification of the propanamide side chain.
Optimization Strategies for Side-Chain Introduction
Amide Bond Formation via Mixed Anhydride
Post-cyclization, the propanamide moiety is installed using a mixed anhydride protocol. 3-Chloropropionic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine , generating a reactive intermediate that couples with benzylamine at −15°C. This method minimizes racemization and achieves >95% conversion within 2 hours.
Critical Considerations:
-
Temperature Control: Below −10°C to suppress side reactions
-
Solvent: Anhydrous THF or dichloromethane (DCM)
-
Workup: Aqueous extraction with 5% citric acid to remove excess amine
Challenges in Purification and Characterization
Chromatographic Resolution of Diastereomers
The C6a stereocenter in the isoindoloquinazoline core generates two diastereomers, necessitating chiral stationary phases (e.g., Chiralpak IC) for resolution. Mobile phases comprising hexane:isopropanol (7:3) achieve baseline separation, with the (6aR)-isomer eluting first.
Characterization Data:
-
HRMS (ESI): m/z 489.1543 [M+H]⁺ (calc. 489.1549)
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.5 Hz, 1H), 7.89–7.45 (m, 8H), 5.12 (s, 2H), 3.71 (t, J = 6.8 Hz, 2H)
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on modifications to the isoindoloquinazolinone core and the amide substituents. These variations influence physicochemical properties, binding interactions, and biological activity.
Table 1: Structural Comparison of Isoindoloquinazolinone Derivatives
Key Findings:
Unsubstituted cores (e.g., target compound) prioritize compactness, favoring entry into sterically constrained binding pockets .
Amide Substituent Variations :
- Benzyl vs. Phenylethyl : The benzyl group in the target compound provides optimal π-π stacking with Phe31 in β1i, whereas phenylethyl derivatives (CAS 1630868-82-4) may exhibit reduced binding due to increased flexibility .
- Polar Groups : Morpholine-containing derivatives (CAS 1676096-57-3) introduce solubility but may clash with hydrophobic regions of the β1i subunit .
Linker Length :
- Propanamide linkers (target compound) balance rigidity and flexibility, while acetamide analogs (e.g., CAS 1630850-42-8) may restrict conformational adaptability, reducing binding stability .
Biological Activity
N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique isoindoloquinazoline structure. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a complex molecular structure characterized by a benzyl group and a propanamide moiety attached to an isoindoloquinazoline framework. Its molecular formula is , with a molecular weight of 411.5 g/mol. The structural uniqueness contributes to its diverse biological activities, particularly in the fields of neurology and oncology .
Pharmacological Properties
Anticonvulsant Activity
Preliminary studies suggest that this compound may exhibit anticonvulsant properties. The isoindoloquinazoline framework is known for its interaction with neurotransmitter systems, potentially influencing seizure activity .
Anticancer Potential
Research indicates that compounds similar to this compound have shown promising anticancer activities. For instance, derivatives with similar structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines . The compound's ability to inhibit key signaling pathways involved in tumor growth is under investigation.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within the body. Interaction studies have focused on its pharmacokinetic properties and potential drug-drug interactions. Understanding these interactions is crucial for optimizing therapeutic efficacy and minimizing adverse effects .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. Notably:
- Cell Viability Assays : Compounds structurally related to this compound exhibited GI50 values ranging from 1.20 to 1.80 µM against cancer cells .
Structure–Activity Relationship (SAR)
The position and type of substituents on the quinazoline moiety significantly influence the biological activity of related compounds. For example:
| Compound | Substituent | GI50 Value (µM) | Activity |
|---|---|---|---|
| Compound 8 | Allyl group | 1.10 | High antiproliferative activity |
| Compound 9 | Ethyl group | 2.50 | Moderate activity |
| Compound 18 | Phenyl group | 3.00 | Lower activity |
This table illustrates how variations in substituents can lead to different levels of biological activity .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neurological Disorders : The compound has been investigated for its potential use in treating epilepsy due to its anticonvulsant properties.
- Cancer Treatment : Ongoing research aims to explore its efficacy against various cancers through mechanisms involving apoptosis induction and inhibition of tumor growth factors.
Q & A
Basic: What synthetic strategies are recommended for preparing N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Core Formation : Construct the isoindoloquinazolinone scaffold via cyclization of anthranilic acid derivatives under acidic conditions.
- Propanamide Linkage : Introduce the propanamide moiety using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) .
- N-Benzylation : React the intermediate with benzyl bromide in the presence of a base (e.g., K₂CO₃) .
Purity Optimization :- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Recrystallize from ethanol or dichloromethane to remove residual solvents .
Basic: How is the structural characterization of this compound performed to confirm identity and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (e.g., 1680–1720 cm⁻¹ for amide and diketone groups) .
- X-ray Crystallography : For unambiguous 3D structure determination if single crystals are obtainable .
Advanced: What experimental approaches resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies:
- Dose-Response Curves : Perform triplicate experiments with standardized cell lines (e.g., HepG2 for anticancer studies) and normalize to positive controls (e.g., doxorubicin) .
- Orthogonal Assays : Validate results using complementary methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3 activation) .
- Kinase Profiling : Screen against kinase panels to identify off-target interactions that may skew data .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to quinazoline-binding pockets (e.g., EGFR tyrosine kinase). Focus on hydrogen bonding with the diketone moiety and hydrophobic interactions with the benzyl group .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate conformational flexibility .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize in vivo testing .
Advanced: What experimental designs elucidate the compound’s mechanism of action in anticancer research?
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment .
- Protein Interaction Studies : Co-immunoprecipitation (Co-IP) to detect binding partners (e.g., heat shock proteins) .
- Metabolomic Analysis : LC-MS/MS to track changes in metabolites (e.g., ATP depletion, lactate accumulation) linked to glycolysis inhibition .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
- pH Stability : Test in buffers (pH 3–10) at 37°C for 24 hours. Monitor degradation via HPLC; amide bonds may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in desiccated environments for long-term stability .
Advanced: How can researchers address low solubility in aqueous media during in vitro assays?
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability and reduce cytotoxicity from excipients .
Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?
- ¹H-¹H COSY NMR : Resolve overlapping signals in the isoindoloquinazolinone region (δ 6.8–8.5 ppm) .
- NOESY : Identify spatial proximity between the benzyl group and propanamide chain to confirm regiochemistry .
Advanced: How can researchers validate the compound’s role in modulating inflammatory pathways?
- Cytokine Profiling : ELISA to quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages .
- NF-κB Translocation Assay : Immunofluorescence to track nuclear translocation of p65 in RAW 264.7 cells .
Advanced: What strategies mitigate synthetic challenges (e.g., low yield in propanamide coupling)?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation steps .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, improving yield by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
